1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound characterized by a dimethylaminopropyl side chain and an aldehyde functional group at the 3-position of the pyrrole ring.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-8-12(9-15)11(2)14(10)7-5-6-13(3)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJGFGPWSCMCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCN(C)C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde
The unsubstituted pyrrole core is synthesized via Knorr-type condensation or Paal-Knorr cyclization. For example, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde is produced through acid-catalyzed cyclization of acetonylacetone derivatives. Modifications include:
Alkylation at the Pyrrole Nitrogen
Introducing the 3-(dimethylamino)propyl side chain requires selective N-alkylation.
Nucleophilic Displacement
Reaction of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 3-chloro-N,N-dimethylpropan-1-amine in dichloroethane, catalyzed by BF₃·OEt₂, achieves N-alkylation (50–68% yield). Key parameters:
Reductive Amination
Alternative routes employ reductive amination using dimethylamine and glutaraldehyde derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane facilitates imine reduction (40–50% yield).
Multicomponent One-Pot Syntheses
Integrated approaches streamline production by combining pyrrole formation and side-chain installation.
POCl₃-Mediated Condensation
A three-component reaction of methyl 3-(1H-pyrrol-2-yl)propanoate, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, and POCl₃ in dichloromethane generates the pyrrole core. Subsequent BF₃·OEt₂/DIPEA treatment installs the dimethylamino propyl group (68% yield).
Optimized Conditions :
Wittig Reaction Strategies
Patent literature describes Wittig olefination to construct the pyrrole ring while introducing the aldehyde functionality. For example:
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Ylide Intermediate : Generated from triphenylphosphine and ethyl chlorooxoacetate.
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Cyclization : Intramolecular Wittig reaction forms the pyrrole core, followed by alkylation (3.5–4.2 eq. dimethylamine).
Purification and Characterization
Post-synthetic processing ensures high purity (>95% by HPLC):
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include δ 9.50 (s, 1H, CHO), 2.22–2.25 (s, 6H, CH₃), and 3.29 (t, J = 7.6 Hz, 2H, NCH₂).
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LC-MS : [M+H]⁺ at m/z 743.8 aligns with the molecular formula C₄₀H₄₅F₃N₈O₃.
Comparative Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| N-Alkylation | 50–68% | High regioselectivity | Requires anhydrous conditions |
| Reductive Amination | 40–50% | Mild conditions | Competing imine formation |
| Multicomponent Condensation | 68% | One-pot efficiency | Complex workup procedures |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that certain substituted pyrroles, including those related to 1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, possess antifungal activity against pathogens like Aspergillus niger and Aspergillus flavus. For instance, compounds derived from 3,4-dimethyl-1H-pyrrole-2-carboxamides showed minimum inhibitory concentration (MIC) values significantly lower than standard antifungal agents such as fluconazole .
Anti-inflammatory Properties
Pyrrole derivatives are also known for their anti-inflammatory effects. The structural features of this compound may enhance its capacity to modulate inflammatory pathways. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, thereby suggesting a potential therapeutic role in inflammatory diseases .
Cancer Research
The compound's ability to interact with biological targets suggests its potential in cancer therapy. Pyrrole derivatives have been explored for their capacity to induce apoptosis in cancer cells. Specific analogs have shown promise in targeting cancer cell lines by disrupting cellular processes essential for tumor growth .
Organic Electronics
The unique electronic properties of pyrrole derivatives make them suitable candidates for organic electronic applications. Research indicates that compounds like this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films enhances their utility in these technologies .
Conductive Polymers
Pyrroles are integral to the development of conductive polymers due to their inherent conductivity and stability. The incorporation of this compound into polymer matrices can improve electrical properties, making them valuable for applications in sensors and flexible electronics .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Techniques such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times .
Structural Characterization
Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the compound's structure and confirm the presence of key functional groups responsible for its biological activity .
Case Studies
Mechanism of Action
The mechanism by which 1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects is primarily through its interaction with biological molecules. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with compounds sharing the 3-(dimethylamino)propyl group or pyrrole/heterocyclic frameworks, as identified in pharmacopeial sources.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound features a pyrrole ring, whereas analogs like Cabergoline incorporate a complex ergoline scaffold with fused indole and quinoline rings . The dihydroisobenzofuran-based impurity in has a six-membered oxygen-containing ring, differing significantly in rigidity and electronic properties . The aldehyde group in the target compound is absent in Cabergoline and the dihydroisobenzofuran analog, which instead have carboxamide or urea functionalities. This suggests divergent reactivity profiles (e.g., aldehyde’s electrophilicity vs. carboxamide’s hydrogen-bonding capacity).
Role of the 3-(Dimethylamino)propyl Group: This side chain is conserved in Cabergoline and the target compound but serves distinct purposes. In Cabergoline, it enhances solubility and receptor binding affinity via tertiary amine interactions .
By contrast, Cabergoline adheres to stringent pharmacopeial standards (98.0–102.0% purity) due to its therapeutic use . No such data exists for the target compound, highlighting its underexplored status in regulatory contexts.
Research Findings and Implications
- Synthetic Relevance: The dimethylaminopropyl group is a common motif in medicinal chemistry for improving bioavailability.
- Stability Considerations : The aldehyde group in the target compound may render it prone to oxidation or nucleophilic attack, unlike the more stable carboxamide or urea groups in analogs . This instability could limit its use in formulations without protective strategies.
- Pharmacological Potential: While Cabergoline’s ergoline core enables dopamine receptor agonism, the pyrrole-based target lacks the structural complexity required for similar receptor interactions. Its simpler framework may instead suit roles in catalysis or as a ligand in coordination chemistry.
Biological Activity
1-(3-(Dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a dimethylamino group and an aldehyde functional group. Its chemical structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than those of standard drugs like doxorubicin . The mechanism of action often involves the modulation of apoptosis-related pathways, where the compound interacts with Bcl-2 proteins, influencing cell survival and death .
Table 1: Cytotoxic Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A-431 | < 10 | Bcl-2 inhibition |
| Compound 2 | Jurkat | < 10 | Apoptosis modulation |
| Doxorubicin | A-431 | ~20 | DNA intercalation |
Antimicrobial Activity
The antimicrobial properties of related pyrrole compounds have also been explored. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antibacterial agents .
Table 2: Antimicrobial Activity
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Gram-positive | 31.25 |
| Compound B | Gram-negative | 62.5 |
Neuroprotective Effects
In addition to anticancer and antimicrobial properties, some studies have suggested neuroprotective effects attributed to the modulation of neurotransmitter systems. Specifically, the dimethylamino group may enhance interactions with cholinergic receptors, potentially offering therapeutic benefits in neurodegenerative conditions .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Signal Transduction Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.
Case Studies
A recent case study highlighted the use of a similar pyrrole derivative in treating resistant cancer types. The study reported significant tumor regression in animal models following treatment with the compound, suggesting its potential for clinical application .
Q & A
Q. What are the recommended synthetic routes for 1-(3-(dimethylamino)propyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?
A common approach involves condensation reactions between substituted pyrrole precursors and aldehyde-containing reagents. For example, analogous syntheses of pyrrole derivatives (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) utilize coupling with acyl chlorides under inert atmospheres . Key steps include:
- N-alkylation : Introduce the dimethylaminopropyl group via nucleophilic substitution.
- Aldehyde functionalization : Use Vilsmeier-Haack or Duff formylation to install the carbaldehyde group.
- Purification : Crystallization from dichloromethane/hexane mixtures (as in pyrrole-β-lactam syntheses) improves yield .
Optimize reaction time and temperature (e.g., 0–5°C for acylations) to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers anticipate?
- ¹H/¹³C-NMR : Expect signals for the pyrrole ring (δ 5.7–6.3 ppm for protons, δ 105–125 ppm for carbons), aldehyde proton (δ 9.5–10.5 ppm), and dimethylamino group (δ 2.2–3.0 ppm for N(CH₃)₂) .
- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (N-CH₃ stretches) .
- Elemental analysis : Validate molecular formula (e.g., C₁₃H₂₀N₂O₂) with ≤0.3% deviation .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and theoretical NMR data for this compound?
Contradictions may arise from solvent effects or conformational dynamics . Mitigation strategies include:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity or stability?
- Electron-deficient pyrrole cores : The carbaldehyde group increases electrophilicity, enabling Schiff base formation or coordination with metal ions .
- Substituent effects : The dimethylaminopropyl chain enhances solubility but may sterically hinder reactivity. Balance hydrophilicity by modifying alkyl chain length .
- Computational modeling : Use DFT/TDDFT to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, which correlate with reactivity .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- HPLC-MS : Monitor degradation products (e.g., oxidation of aldehyde to carboxylic acid) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare with controls via TLC or NMR .
- Crystallography : Single-crystal X-ray diffraction confirms structural integrity (as demonstrated for analogous pyrrole-β-lactams) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
